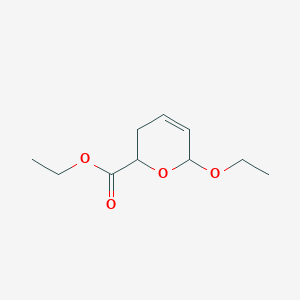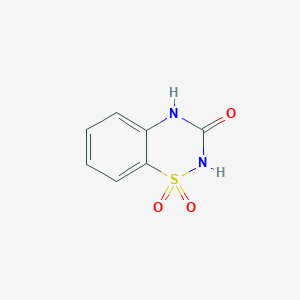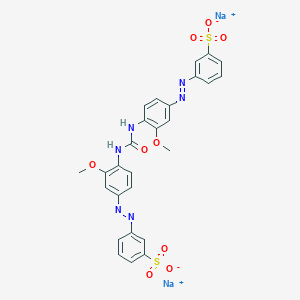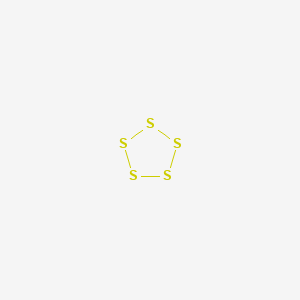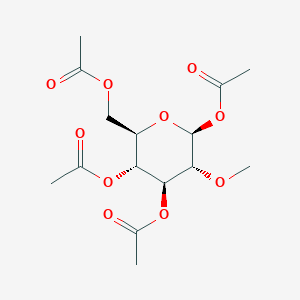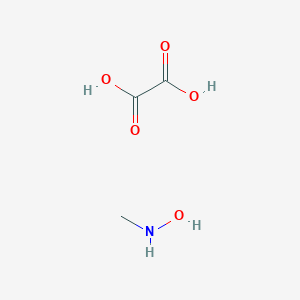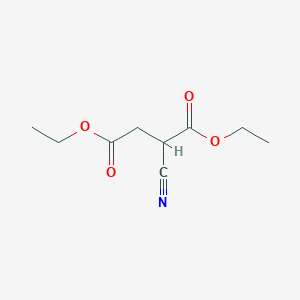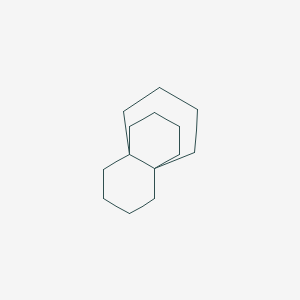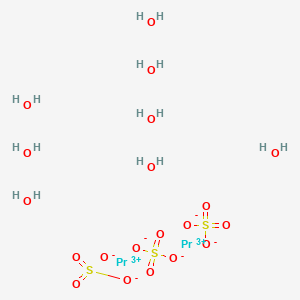
Sulfate de praséodyme--eau (2/3/8)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Praseodymium sulfate–water (2/3/8) is a praseodymium compound with the chemical formula Pr₂(SO₄)₃·8H₂O. It is an odourless, whitish-green crystalline salt that readily absorbs water to form pentahydrate and octahydrate. This compound is part of the rare earth metal sulfates and is known for its stability under standard conditions .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Praseodymium sulfate–water (2/3/8), also known as praseodymium(3+);trisulfate;octahydrate, is a compound of praseodymium, a rare earth element Praseodymium compounds have been explored for various applications, including environmental remediation and catalysis.
Mode of Action
It’s known that the compound readily absorbs water, forming pentahydrate and octahydrate . This property might play a role in its interaction with its targets.
Biochemical Pathways
Praseodymium compounds have been used in the recovery and separation of certain metal ions . This suggests that the compound may interact with biochemical pathways involving these ions.
Pharmacokinetics
It’s known that the compound is stable under standard conditions and its solubility decreases with temperature . These properties may impact its bioavailability.
Result of Action
It’s known that the compound can absorb water and change its form . This property might result in changes at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of praseodymium sulfate–water (2/3/8) can be influenced by environmental factors such as temperature and pH. For instance, the compound’s solubility decreases with temperature , which could impact its action and efficacy. Additionally, the compound is stable under standard conditions , suggesting that it may maintain its efficacy in a variety of environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Praseodymium sulfate–water (2/3/8) can be synthesized by dissolving praseodymium oxide (Pr₂O₃) in sulfuric acid (H₂SO₄). The reaction typically involves dissolving wet praseodymium oxide powder in sulfuric acid, followed by a series of evaporation and dissolution steps involving organic chemicals to optimize the process .
Industrial Production Methods: In industrial settings, the production of praseodymium sulfate–water (2/3/8) involves similar methods but on a larger scale. The process includes the careful control of reaction conditions to ensure the purity and yield of the final product. The compound is then crystallized from the solution and separated from the mother liquor .
Analyse Des Réactions Chimiques
Types of Reactions: Praseodymium sulfate–water (2/3/8) undergoes various chemical reactions, including:
Oxidation: Praseodymium can react with oxygen to form praseodymium oxide (Pr₆O₁₁).
Reduction: It can be reduced to praseodymium metal under specific conditions.
Substitution: Praseodymium sulfate can participate in substitution reactions with other sulfates or halides.
Common Reagents and Conditions:
Oxidation: Requires oxygen or air at elevated temperatures.
Reduction: Involves reducing agents such as hydrogen gas or carbon.
Substitution: Typically involves other sulfate or halide compounds in aqueous solutions.
Major Products Formed:
Oxidation: Praseodymium oxide (Pr₆O₁₁)
Reduction: Praseodymium metal (Pr)
Substitution: Various praseodymium halides or mixed sulfates.
Comparaison Avec Des Composés Similaires
- Praseodymium carbonate (Pr₂(CO₃)₃)
- Praseodymium chloride (PrCl₃)
- Neodymium sulfate (Nd₂(SO₄)₃)
Comparison: Praseodymium sulfate–water (2/3/8) is unique due to its high solubility in water and its ability to form stable hydrates. Compared to praseodymium carbonate and praseodymium chloride, praseodymium sulfate has distinct crystallographic properties and solubility characteristics. Neodymium sulfate, while similar in composition, differs in its magnetic and optical properties .
Propriétés
IUPAC Name |
praseodymium(3+);trisulfate;octahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.8H2O.2Pr/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJXLQIGVGZNKP-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pr+3].[Pr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16O20Pr2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648482 |
Source


|
| Record name | Praseodymium sulfate--water (2/3/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13510-41-3 |
Source


|
| Record name | Praseodymium sulfate--water (2/3/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
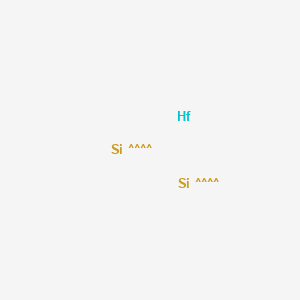
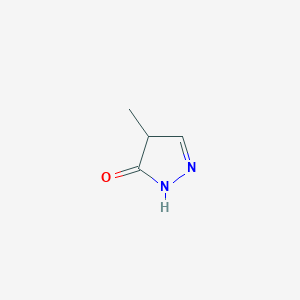
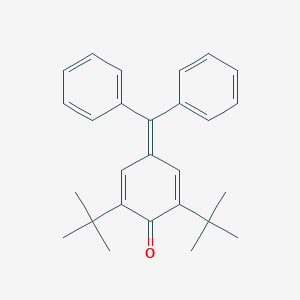
![3-Phenylbenzo[b]thiophene](/img/structure/B77834.png)
